(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one
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Overview
Description
(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinone ring with various substituents, including an ethyl group, a thioxo group, and a benzylidene group with a trifluoromethyl substituent.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to be intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Mode of Action
Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery, which may indirectly suggest some influence of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one typically involves the reaction of benzylidenehydrazines with thioglycolic acid under neat conditions through ultra-sonication . The reaction is carried out in the presence of anhydrous zinc chloride (ZnCl₂) as a catalyst, and the mixture is refluxed for several hours to yield the desired thiazolidinone derivative .
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as antibiofilm agents.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((4-(trifluoromethyl)benzylidene)amino)-2-(4-(trifluoromethyl)phenyl)thiazolidin-4-one
- Thiazolidin-4-one-diclofenac hybrids
- Thiazolidin-4-one nanoparticles
Uniqueness
(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
IUPAC Name |
(5Z)-3-ethyl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS2/c1-2-17-11(18)10(20-12(17)19)7-8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNNCOLSVSYEHB-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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